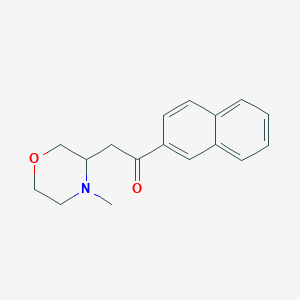
1-Cyano-3-iodonaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyano-3-iodonaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a cyano group (-CN) and an iodine atom attached to the naphthalene ring
Méthodes De Préparation
The synthesis of 1-Cyano-3-iodonaphthalene typically involves the introduction of the cyano and iodine groups onto the naphthalene ring. One common method is the iodination of 1-cyanonaphthalene using iodine and a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetic acid or dichloromethane, and the reaction is carried out at elevated temperatures to ensure complete iodination.
Analyse Des Réactions Chimiques
1-Cyano-3-iodonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds or nucleophiles.
Oxidation and Reduction Reactions: The cyano group can be reduced to an amine or oxidized to a carboxylic acid under appropriate conditions.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, to form carbon-carbon bonds with other aromatic compounds.
Applications De Recherche Scientifique
1-Cyano-3-iodonaphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules. Its derivatives may exhibit interesting biological activities, such as anticancer or antimicrobial properties.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical properties make it suitable for use in materials science and nanotechnology.
Mécanisme D'action
The mechanism of action of 1-Cyano-3-iodonaphthalene depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its cyano and iodine groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the activity of the target molecule. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1-Cyano-3-iodonaphthalene can be compared with other similar compounds, such as:
1-Iodonaphthalene: Lacks the cyano group, making it less versatile in terms of chemical reactivity.
3-Cyano-4-iodonaphthalene: Similar structure but with different positioning of the cyano and iodine groups, leading to different chemical properties and reactivity.
1-Cyano-2-iodonaphthalene: Another isomer with different positioning of the functional groups, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific arrangement of the cyano and iodine groups, which imparts distinct chemical properties and reactivity compared to its isomers and other naphthalene derivatives.
Propriétés
Formule moléculaire |
C11H6IN |
|---|---|
Poids moléculaire |
279.08 g/mol |
Nom IUPAC |
3-iodonaphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H6IN/c12-10-5-8-3-1-2-4-11(8)9(6-10)7-13/h1-6H |
Clé InChI |
GQCDDPVGVWVCPP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C(C=C2C#N)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B15064471.png)


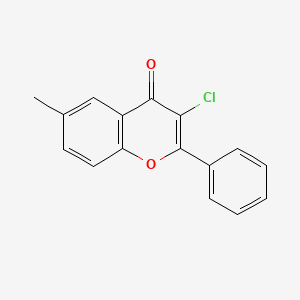
![Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B15064496.png)
![N'-[(Methoxycarbonyl)oxy][(quinolin-8-yl)oxy]ethanimidamide](/img/structure/B15064499.png)
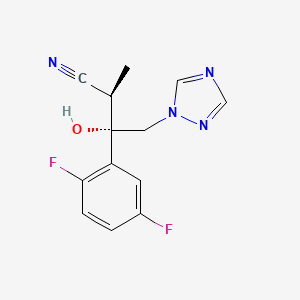
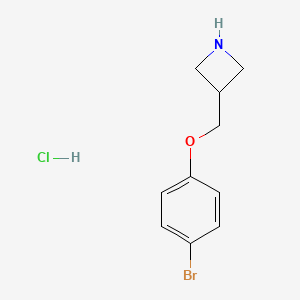
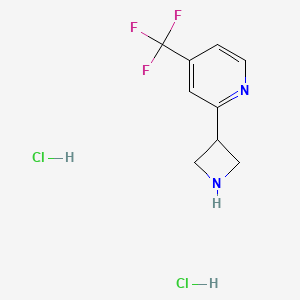
![7-Phenyl-4H-pyrido[2,1-a]isoquinolin-4-one](/img/structure/B15064534.png)
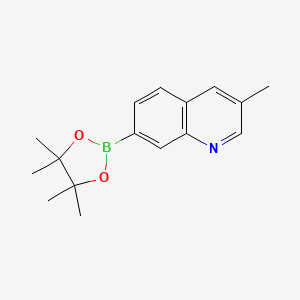
![1-(3-fluorophenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B15064545.png)

